

"6-Chloro-N-ethylnicotinamide" in vitro assay development

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Compound of Interest

Compound Name: 6-Chloro-N-ethylnicotinamide

CAS No.: 54864-84-5

Cat. No.: B1595874

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Executive Summary & Scientific Rationale

The nicotinamide scaffold is a privileged structure in medicinal chemistry, serving as a precursor for NAD⁺ salvage (via NAMPT) and a template for P2X7 receptor antagonists. **6-Chloro-N-ethylnicotinamide** (6-CENA) represents a critical "chemical probe" class of molecules.

The specific functionalization of 6-CENA offers two distinct pharmacological advantages that drive the logic of this assay development guide:

- **Metabolic Blockade:** The C6-chlorine atom is a bioisostere introduced to block metabolic oxidation by Aldehyde Oxidase (AOX), a common clearance route for nicotinamide derivatives (turning them into pyridones).[1]
- **Selectivity Tuning:** The N-ethyl substitution typically reduces affinity for the salvage enzyme NAMPT (reducing cytotoxicity) while enhancing lipophilicity for targets like the P2X7 receptor or TRP channels.[1]

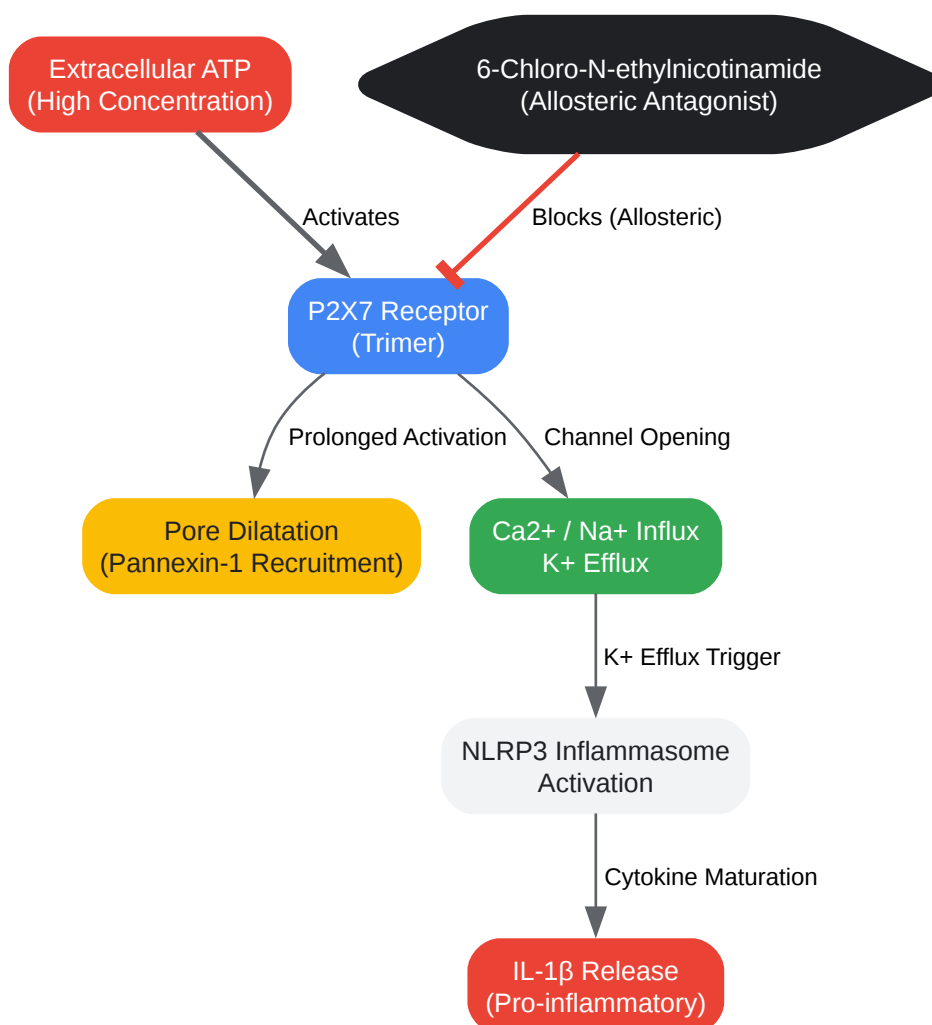
This guide details the development of a dual-modality screening workflow: a functional calcium-flux assay for receptor antagonism and a microsomal stability assay to validate the metabolic stability conferred by the halogenation.[1]

Biological Mechanism & Assay Strategy

To profile 6-CENA effectively, we must interrogate its interaction with the P2X7 receptor (a common target for N-substituted nicotinamides) and its metabolic fate.

Pathway Visualization: P2X7 Signaling & Antagonism

The following diagram illustrates the P2X7 receptor activation pathway by ATP and the intervention point of 6-CENA.[1]



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Figure 1: Mechanism of Action for Nicotinamide-based P2X7 Antagonism. 6-CENA prevents the ATP-induced channel opening and subsequent inflammatory cascade.

Protocol 1: Functional Calcium Flux Assay (FLIPR/FlexStation)

Objective: Determine the IC₅₀ of 6-CENA against ATP-stimulated P2X7 activation in HEK293-hP2X7 recombinant cells.

Scientific Integrity Check:

- Why this assay? P2X7 is a non-desensitizing channel.^[1] Calcium dyes (Fluo-4/8) provide a robust, kinetic readout of channel opening.^[1]
- Critical Variable: Probenecid must be added to the assay buffer to inhibit organic anion transporters (OAT), preventing the leakage of the calcium dye from the cells during incubation.

Materials:

- Cell Line: HEK293 stably expressing human P2X7.^[1]
- Reagents: Fluo-4 AM (calcium indicator), BzATP (agonist, more potent than ATP), Probenecid, HBSS buffer.
- Compound: 6-CENA (10 mM stock in DMSO).^[1]

Step-by-Step Methodology:

- Cell Plating:
 - Seed HEK293-hP2X7 cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.
 - Incubate overnight at 37°C, 5% CO₂.
- Dye Loading (The Critical Step):

- Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 μ M Fluo-4 AM + 0.04% Pluronic F-127.[1]
- Note: Pluronic F-127 is essential to disperse the hydrophobic dye ester.[1]
- Remove culture media and add 100 μ L Loading Buffer per well.[1]
- Incubate for 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT).
- Why RT incubation? This ensures complete de-esterification of the AM dye within the cytosol.[1]
- Compound Pre-incubation:
 - Prepare 5x concentrated 6-CENA in assay buffer (HBSS + 20 mM HEPES).
 - Range: 8-point serial dilution (e.g., 100 μ M down to 0.03 μ M).
 - Add 25 μ L of 5x compound to cells (Total volume now 125 μ L).
 - Incubate for 20 minutes at RT.
- Agonist Challenge & Readout:
 - Place plate in FLIPR or FlexStation reader.[1]
 - Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.
 - Injection: Inject 25 μ L of EC80 concentration of BzATP (typically ~100 μ M final).[1]
 - Kinetic Read: Measure fluorescence every 2 seconds for 180 seconds.
- Data Analysis:
 - Calculate $\frac{\text{Peak Fluorescence} - \text{Baseline}}{\text{Baseline}}$

(Peak Fluorescence minus Baseline / Baseline).

- Plot Log[Concentration] vs. Response to determine IC50.[1]

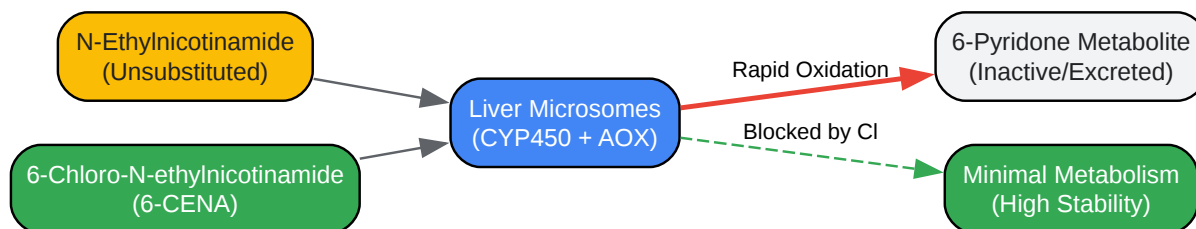
Protocol 2: Microsomal Metabolic Stability Assay

Objective: Validate the "Chloro-blocking" hypothesis by comparing the intrinsic clearance (CL_{int}) of 6-CENA versus N-ethylnicotinamide (non-chlorinated analog).

Scientific Integrity Check:

- Mechanism:[1][2] The 6-position of the pyridine ring is highly susceptible to nucleophilic attack and oxidation by Aldehyde Oxidase (AOX) and CYP450s.[1]
- Hypothesis: 6-CENA should show significantly longer half-life (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">) than its non-chlorinated counterpart.

Workflow Diagram: Metabolic Fate



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Figure 2: Metabolic stability comparison. The Chlorine atom at C6 sterically and electronically hinders oxidation.

Step-by-Step Methodology:

- Reaction Mix Preparation:
 - Phosphate Buffer: 100 mM, pH 7.4.
 - Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL final concentration.[1]

- Test Compound: 1 μ M final concentration (from 1 mM ACN stock). Low concentration ensures first-order kinetics.[1]
- Pre-incubation:
 - Mix Buffer, Microsomes, and Compound. Incubate at 37°C for 5 minutes.
- Initiation:
 - Add NADPH Regenerating System (1 mM NADP+, Isocitrate, Isocitrate Dehydrogenase).
 - Control: Run a parallel incubation without NADPH to detect non-CYP degradation.[1]
- Sampling:
 - At timepoints

min, remove 50 μ L aliquots.
 - Immediately dispense into 150 μ L Ice-Cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]
 - Why? ACN precipitates proteins and quenches metabolism instantly.[1]
- Analysis (LC-MS/MS):
 - Centrifuge samples (4000g, 20 min). Inject supernatant onto LC-MS/MS.[1]
 - Monitor parent ion transition (e.g., 6-CENA: `ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">`

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fragment).

Data Presentation & Expected Results

The following table summarizes the expected impact of the structural modifications on assay data.

Parameter	N-Ethylnicotinamide (Control)	6-Chloro-N-ethylnicotinamide (Test)	Interpretation
P2X7 IC50	> 100 μ M	~ 5 - 20 μ M	The 6-Cl and N-ethyl groups improve fit in the P2X7 allosteric pocket [1].[1]
Microsomal ngcontent-ng- c1989010908="" _ngghost-ng- c3017681703="" class="inline ng-star- inserted">	< 15 min	> 60 min	Chlorine blocks the primary metabolic soft spot (C6 oxidation) [2].
NAMPT Inhibition	High Affinity (Substrate)	Low Affinity	N-ethyl substitution creates steric clash in the NAMPT catalytic tunnel [3].[1]

Troubleshooting & Optimization

- Issue: High Background Fluorescence in Calcium Assay.
 - Cause: Incomplete washing of extracellular dye or leakage.[1]
 - Solution: Increase Probenecid to 5 mM.[1] Ensure wash buffer contains BSA (0.1%) to scavenge extracellular AM esters.[1]
- Issue: Low Solubility of 6-CENA.
 - Cause: Chlorination increases lipophilicity (LogP increases).[1]
 - Solution: Keep DMSO concentration < 0.5% in the final assay.[1] Use an intermediate dilution plate to prevent precipitation when hitting aqueous buffer.[1]

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Disclaimer: This application note is for research and development purposes only. **6-Chloro-N-ethylnicotinamide** is a chemical probe and not an approved therapeutic agent.[1]

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